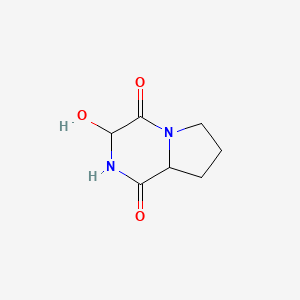
6-Amino-2-(piperazin-1-yl)-5-propylpyrimidin-4(3h)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Amino-2-(piperazin-1-yl)-5-propylpyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyrimidine family. This compound is characterized by the presence of an amino group at the 6th position, a piperazine ring at the 2nd position, and a propyl group at the 5th position of the pyrimidine ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2-(piperazin-1-yl)-5-propylpyrimidin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate aldehydes or ketones with guanidine derivatives under acidic or basic conditions.
Introduction of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, where a suitable leaving group on the pyrimidine ring is replaced by a piperazine moiety.
Addition of the Propyl Group: The propyl group can be introduced via alkylation reactions using propyl halides or through Grignard reactions with propyl magnesium bromide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed in industrial settings.
化学反应分析
Types of Reactions
6-Amino-2-(piperazin-1-yl)-5-propylpyrimidin-4(3H)-one undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form corresponding amines or hydrazines.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
Oxidation Products: Nitro and nitroso derivatives.
Reduction Products: Amines and hydrazines.
Substitution Products: Various substituted piperazine derivatives.
科学研究应用
6-Amino-2-(piperazin-1-yl)-5-propylpyrimidin-4(3H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of 6-Amino-2-(piperazin-1-yl)-5-propylpyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Disrupting Cellular Processes: Interfering with DNA replication, protein synthesis, or other vital cellular functions.
相似化合物的比较
Similar Compounds
6-Amino-2-(morpholin-4-yl)-5-propylpyrimidin-4(3H)-one: Similar structure but with a morpholine ring instead of a piperazine ring.
6-Amino-2-(piperidin-1-yl)-5-propylpyrimidin-4(3H)-one: Similar structure but with a piperidine ring instead of a piperazine ring.
Uniqueness
6-Amino-2-(piperazin-1-yl)-5-propylpyrimidin-4(3H)-one is unique due to the presence of the piperazine ring, which imparts distinct physicochemical properties and biological activities compared to its analogs. The combination of the amino group, piperazine ring, and propyl group on the pyrimidine scaffold provides a versatile platform for the development of novel compounds with potential therapeutic applications.
属性
分子式 |
C11H19N5O |
|---|---|
分子量 |
237.30 g/mol |
IUPAC 名称 |
4-amino-2-piperazin-1-yl-5-propyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C11H19N5O/c1-2-3-8-9(12)14-11(15-10(8)17)16-6-4-13-5-7-16/h13H,2-7H2,1H3,(H3,12,14,15,17) |
InChI 键 |
RRJQHCWMFUWAMZ-UHFFFAOYSA-N |
规范 SMILES |
CCCC1=C(N=C(NC1=O)N2CCNCC2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(Fluorosulfonyl)methyl]benzoicacid](/img/structure/B13640316.png)


![2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propyl]sulfanyl}acetic acid](/img/structure/B13640334.png)





![acetic acid;2-[[21-amino-13-(2-amino-2-oxoethyl)-27-(2-carboxyethyl)-44-(1-hydroxyethyl)-30-[(4-hydroxyphenyl)methyl]-4-methyl-3,6,12,15,22,25,28,31,40,43,46,51-dodecaoxo-18,19,35,36,48,49-hexathia-2,5,11,14,23,26,29,32,39,42,45,52-dodecazatetracyclo[22.22.4.216,33.07,11]dopentacontane-38-carbonyl]amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B13640374.png)




